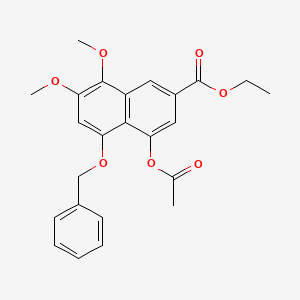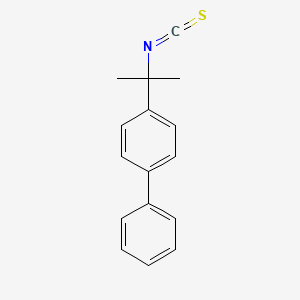
1,1'-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- is an organic compound with the molecular formula C16H13NS It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isothiocyanato group
準備方法
The synthesis of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- typically involves the reaction of 4-isopropylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
化学反応の分析
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanato group can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties against human pathogens.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- involves its interaction with specific molecular targets. For instance, as an aldehyde dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy drugs . The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects .
類似化合物との比較
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- can be compared with other isothiocyanate compounds such as:
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
These compounds share similar functional groups but differ in their molecular structures and specific applications.
特性
CAS番号 |
669055-43-0 |
|---|---|
分子式 |
C16H15NS |
分子量 |
253.4 g/mol |
IUPAC名 |
1-(2-isothiocyanatopropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C16H15NS/c1-16(2,17-12-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChIキー |
NHFUQAQVRPRRRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12537074.png)
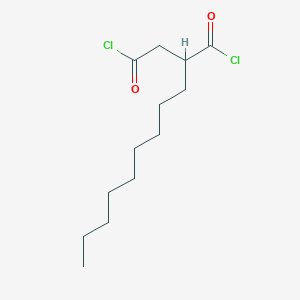
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

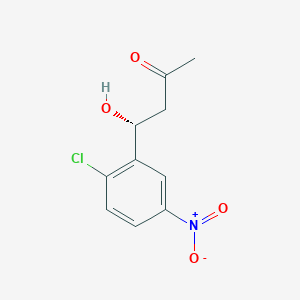
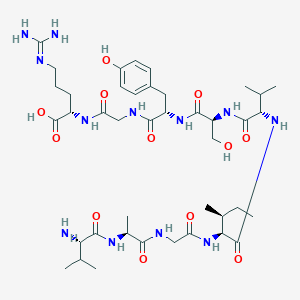
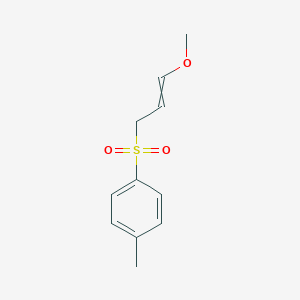
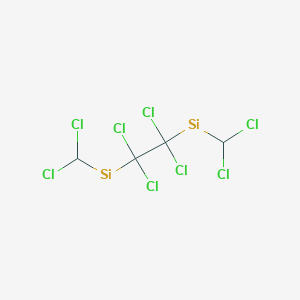

![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)
